4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of sulfur-containing heterocycles, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and exploring its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide has shown potential in various biological assays. It may interact with specific biomolecules, influencing cellular processes and pathways.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have applications in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms further.
Comparison with Similar Compounds
5-Chloro-2,3-dihydronaphtho furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide: This compound has shown significant activity in inhibiting liver tumor growth.
2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: Another sulfur-containing heterocycle with potential biological applications.
Uniqueness: 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMZJWIQVWMQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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